molecular formula C21H19NO B12844964 3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine

3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine

Cat. No.: B12844964
M. Wt: 301.4 g/mol
InChI Key: IJPLGZNYRCRHDS-UHFFFAOYSA-N
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Description

3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine is a heterocyclic compound that features a benzofuro[3,2-c]pyridine core with a tert-butylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzofuro[3,2-c]pyridine core with a tert-butylphenyl substituent makes it particularly valuable for applications requiring specific electronic and steric characteristics.

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-[1]benzofuro[3,2-c]pyridine

InChI

InChI=1S/C21H19NO/c1-21(2,3)15-10-8-14(9-11-15)18-12-20-17(13-22-18)16-6-4-5-7-19(16)23-20/h4-13H,1-3H3

InChI Key

IJPLGZNYRCRHDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=C3C4=CC=CC=C4OC3=C2

Origin of Product

United States

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